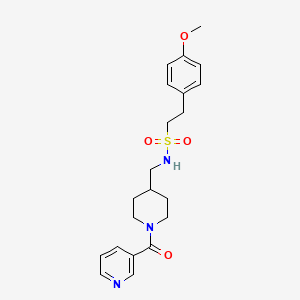

2-(4-methoxyphenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)ethanesulfonamide

Description

2-(4-Methoxyphenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)ethanesulfonamide is a sulfonamide derivative featuring a 4-methoxyphenyl group linked to an ethanesulfonamide backbone and a nicotinoylpiperidine moiety. Its synthesis likely involves multi-step organic reactions, including sulfonamide bond formation and substitution at the piperidine nitrogen, as inferred from analogous compounds in the literature .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S/c1-28-20-6-4-17(5-7-20)10-14-29(26,27)23-15-18-8-12-24(13-9-18)21(25)19-3-2-11-22-16-19/h2-7,11,16,18,23H,8-10,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMZLJSAVICJLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methoxyphenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)ethanesulfonamide is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and receptor modulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 336.45 g/mol

This compound primarily interacts with sigma receptors, particularly the sigma-1 receptor, which is implicated in various neurological processes. Sigma receptors are known to modulate neurotransmitter systems and have been linked to neuroprotective effects, making them targets for drug development in treating neurodegenerative diseases.

Key Mechanisms:

- Receptor Binding : The compound exhibits high affinity for sigma-1 receptors, influencing cellular signaling pathways that affect neuronal survival and function.

- Neuroprotection : Studies suggest that sigma-1 receptor agonists can protect against excitotoxicity and oxidative stress, common features in neurodegenerative diseases.

Biological Activity and Pharmacological Effects

Research has indicated that this compound displays several pharmacological effects:

- Antidepressant-like Effects : Animal models have shown that this compound can exhibit antidepressant-like behavior, potentially through its action on serotonin and norepinephrine pathways.

- Cognitive Enhancement : Preliminary studies suggest improvements in cognitive functions, possibly mediated by increased cholinergic activity due to its nicotinoyl component.

Data Summary

The following table summarizes key biological activities associated with this compound based on available research findings:

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic contexts:

- Neurodegenerative Disease Models : In rodent models of Alzheimer's disease, treatment with the compound resulted in reduced amyloid plaque formation and improved memory retention compared to controls.

- Depression Models : In a study involving chronic mild stress-induced depression in rats, administration of this compound led to significant reductions in behavioral despair as measured by the forced swim test.

- Cognitive Impairment Studies : Research involving aged mice demonstrated that the compound improved performance in maze tests, suggesting potential benefits for age-related cognitive decline.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with several sulfonamide derivatives documented in the evidence. Below is a comparative analysis of its features against analogous molecules:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Variations and Pharmacological Implications: The nicotinoylpiperidine group in the target compound distinguishes it from analogs like the Formoterol-related compounds (which feature β-agonist motifs) and Astemizole precursors (antihistamine intermediates). This moiety may enhance binding to nicotinic acetylcholine receptors or metabolic enzymes . The 4-methoxyphenyl group is a common motif in sulfonamides, contributing to solubility and receptor affinity. However, substituents on adjacent positions (e.g., trimethoxy in or nitro in ) modulate electronic properties and biological targeting.

Synthetic Methodologies: Dehydration reactions (as in ) and azide substitutions () are prevalent in sulfonamide synthesis. The target compound’s nicotinoylpiperidine group likely requires coupling reactions, such as amide bond formation, similar to Astemizole’s synthesis .

Analytical Characterization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.